![molecular formula C19H19NO5 B4895930 3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MDMAI or MDAI, and it belongs to the family of phenethylamines.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide involves the activation of the serotonin receptors in the brain. This leads to an increase in the levels of serotonin, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also has an impact on the levels of various cytokines, which are involved in regulating the immune system. Additionally, it has been shown to have antioxidant properties, which can help protect the body against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide in lab experiments is its ability to modulate the serotonin system. This makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound is its potential for abuse. It is important to handle this compound with care and follow proper safety protocols.
将来の方向性
There are several future directions for the use of 3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide in scientific research. One of the main areas of focus is the development of new treatments for depression and anxiety. Additionally, this compound has been shown to have potential in the treatment of various neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to modulate the serotonin system makes it a potential candidate for the treatment of various neurological disorders. Further research is needed to fully understand the potential of this compound in the development of new treatments for depression, anxiety, and neurodegenerative diseases.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide involves the reaction of 5-hydroxy-1,3-benzodioxole with 2-(2-methoxyphenoxy)ethylamine in the presence of acryloyl chloride. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide has been used in various scientific research studies. One of the main applications of this compound is in the field of neuroscience. It has been shown to have an impact on the serotonin system, which is involved in regulating mood, appetite, and sleep. This makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-15-4-2-3-5-16(15)23-11-10-20-19(21)9-7-14-6-8-17-18(12-14)25-13-24-17/h2-9,12H,10-11,13H2,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZQTROCVJBGDO-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


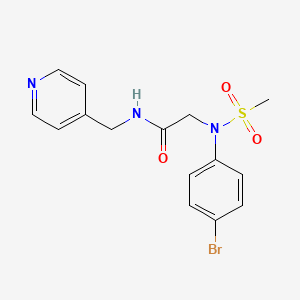


![1-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4895873.png)
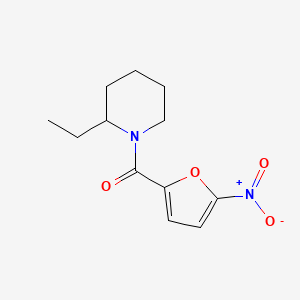
![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4895889.png)
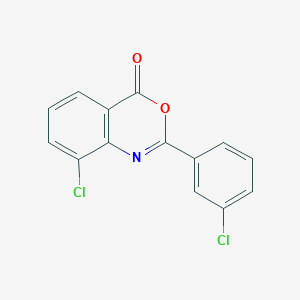
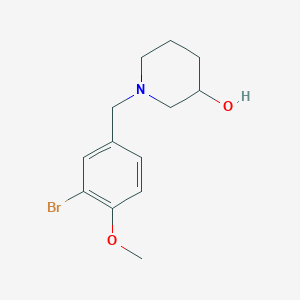
![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)
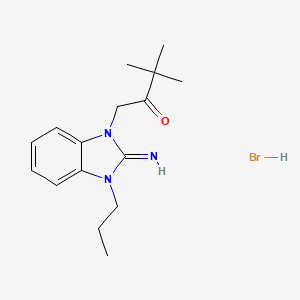
![N'-[5-(4-bromobenzoyl)-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl]-N,N-dimethylimidoformamide](/img/structure/B4895936.png)